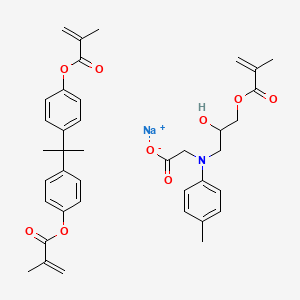
グラミシジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
グラミシジンDは、this compoundA、B、およびCの3つの抗生物質化合物の混合物からなる細菌殺傷性抗生物質です。これらの化合物は、土壌細菌種であるバチルス・ブレビスから得られます。 This compoundDは、その高い溶血活性のために、主に局所用抗生物質として使用されます。溶血活性は、内部投与を妨げます .
科学的研究の応用
Gramicidin D has a wide range of scientific research applications. In chemistry, it is used as a model system for studying ion conduction and protein-lipid interactions. In biology, it is used to study the structure and function of ion channels. In medicine, gramicidin D is used as a topical antibiotic for treating skin lesions, surface wounds, and eye infections. It has also been studied for its potential use in combating antibiotic resistance and inhibiting SARS-CoV-2 PLpro .
作用機序
グラミシジンDは、細菌膜に結合し、その中に挿入されることで効果を発揮します。特にグラム陽性菌の細胞膜への親和性が高くなっています。これは、膜の破壊と透過性化につながり、効果的にチャネルとして機能します。 分子標的および関連する経路には、脂質二重層内にらせん状の孔を形成することが含まれ、膜の完全性を破壊し、細菌の細胞死につながります .
類似の化合物との比較
This compoundDは、3つの異なる抗生物質化合物の組成と、細菌膜にらせん状の孔を形成する能力によって独自性があります。類似の化合物には、抗菌活性を持つ環状ペプチドであるthis compoundSや、ポリミキシンB、ネオマイシンなどの他の抗菌ペプチドが含まれます。 これらの化合物は、細菌膜を標的にしますが、構造と作用機序が異なります .
生化学分析
Biochemical Properties
Gramicidin plays a crucial role in biochemical reactions by forming transmembrane channels that allow the passage of monovalent cations such as sodium and potassium. This disrupts the ion gradient across the cell membrane, leading to cell death. Gramicidin interacts with various biomolecules, including lipid bilayers and membrane proteins. The interaction with lipid bilayers is particularly significant as it facilitates the formation of ion channels, which is essential for its antimicrobial activity .
Cellular Effects
Gramicidin exerts profound effects on various types of cells and cellular processes. It influences cell function by disrupting the ion gradients across the plasma membrane, leading to the loss of intracellular solutes such as potassium and amino acids. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. Gramicidin has been shown to inhibit oxidative phosphorylation and glycolysis, leading to a reduction in ATP levels and cellular energy depletion .
Molecular Mechanism
The molecular mechanism of gramicidin involves its insertion into bacterial membranes, where it forms transmembrane channels. These channels disrupt the membrane potential and permeability, leading to cell death. Gramicidin binds to and inserts itself into the lipid bilayer, forming a β-helix structure that spans the membrane. This structure allows the passage of monovalent cations, disrupting the ion gradient and leading to cellular dysfunction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of gramicidin change over time. Gramicidin is relatively stable, but its activity can be influenced by factors such as temperature and pH. Over time, gramicidin can degrade, leading to a reduction in its antimicrobial efficacy. Long-term studies have shown that gramicidin can cause persistent changes in cellular function, including alterations in membrane potential and ion gradients .
Dosage Effects in Animal Models
The effects of gramicidin vary with different dosages in animal models. At low doses, gramicidin can effectively inhibit bacterial growth without causing significant toxicity. At high doses, gramicidin can cause adverse effects such as hemolysis and toxicity to host cells. Threshold effects have been observed, where a certain dosage is required to achieve antimicrobial activity without causing harm to the host .
Metabolic Pathways
Gramicidin is involved in metabolic pathways related to ion transport and cellular energy production. It interacts with enzymes and cofactors involved in oxidative phosphorylation and glycolysis. By disrupting the ion gradients, gramicidin affects the metabolic flux and levels of metabolites such as ATP. This disruption can lead to cellular energy depletion and metabolic dysfunction .
Transport and Distribution
Gramicidin is transported and distributed within cells and tissues through its interaction with lipid bilayers. It is lipophilic and can easily pass through cell membranes. Gramicidin forms homo-dimers that function as ion channels, facilitating its transport across membranes. This distribution is crucial for its antimicrobial activity, as it allows gramicidin to reach and disrupt bacterial membranes .
Subcellular Localization
Gramicidin localizes to specific subcellular compartments, particularly the plasma membrane and mitochondria. In the plasma membrane, gramicidin forms ion channels that disrupt ion gradients. In mitochondria, gramicidin can depolarize the inner mitochondrial membrane, leading to inhibition of ATP synthesis and induction of mitophagy. These localization patterns are essential for its function as an antimicrobial agent .
準備方法
グラミシジンDは、バチルス・ブレビスの発酵によって生成されます。発酵ブロスは、その後、抽出および精製工程にかけられ、抗生物質化合物が分離されます。 合成経路には、D型とL型のアミノ酸が交互に配置された15残基のペプチドを組み立てるための固相ペプチド合成技術の使用が含まれます .
化学反応の分析
グラミシジンDは、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応で一般的に使用される試薬には、強力な酸化剤、還元剤、求核剤があります。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、this compoundDの酸化は、酸化ペプチド誘導体の生成につながる可能性があります .
科学研究への応用
This compoundDは、幅広い科学研究への応用があります。化学では、イオン伝導やタンパク質-脂質相互作用を研究するためのモデルシステムとして使用されます。生物学では、イオンチャネルの構造と機能を研究するために使用されます。医学では、this compoundDは、皮膚病変、表面創傷、眼感染症の治療のための局所用抗生物質として使用されます。 抗生物質耐性に対抗し、SARS-CoV-2 PLproを阻害する可能性について研究されています .
類似化合物との比較
Gramicidin D is unique due to its composition of three different antibiotic compounds and its ability to form helical pores in bacterial membranes. Similar compounds include gramicidin S, which is a cyclic peptide with antimicrobial activity, and other antimicrobial peptides such as polymyxin B and neomycin. These compounds also target bacterial membranes but differ in their structure and mechanism of action .
特性
Key on ui mechanism of action |
Gramicidin D binds to and inserts itself into bacterial membranes (with a strong preference to gram-positive cell membranes). This results in membrane disruption and permeabilization (it acts as a channel). This leads to (i) loss of intracellular solutes (e.g., K+ and amino acids); (ii) dissipation of the transmembrane potential; (iii) inhibition of respiration; (iv) a reduction in ATP pools; and (v) inhibition of DNA, RNA, and protein synthesis, which leads to cell death. |
|---|---|
CAS番号 |
1393-88-0 |
分子式 |
C96H135N19O16 |
分子量 |
1811.2 g/mol |
IUPAC名 |
(2R)-2-[[2-[[(2S)-2-formamido-3-methylbutanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-(2-hydroxyethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C96H135N19O16/c1-50(2)36-71(105-79(118)48-102-93(128)80(54(9)10)103-49-117)86(121)104-58(17)84(119)113-82(56(13)14)95(130)115-83(57(15)16)96(131)114-81(55(11)12)94(129)112-78(43-62-47-101-70-33-25-21-29-66(62)70)92(127)108-74(39-53(7)8)89(124)111-77(42-61-46-100-69-32-24-20-28-65(61)69)91(126)107-73(38-52(5)6)88(123)110-76(41-60-45-99-68-31-23-19-27-64(60)68)90(125)106-72(37-51(3)4)87(122)109-75(85(120)97-34-35-116)40-59-44-98-67-30-22-18-26-63(59)67/h18-33,44-47,49-58,71-78,80-83,98-101,116H,34-43,48H2,1-17H3,(H,97,120)(H,102,128)(H,103,117)(H,104,121)(H,105,118)(H,106,125)(H,107,126)(H,108,127)(H,109,122)(H,110,123)(H,111,124)(H,112,129)(H,113,119)(H,114,131)(H,115,130)/t58-,71+,72+,73+,74+,75-,76-,77-,78-,80-,81+,82+,83-/m0/s1 |
InChIキー |
NDAYQJDHGXTBJL-MWWSRJDJSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)[C@@H](CC(C)C)NC(=O)CNC(=O)[C@H](C(C)C)NC=O |
正規SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(C)C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)CNC(=O)C(C(C)C)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






